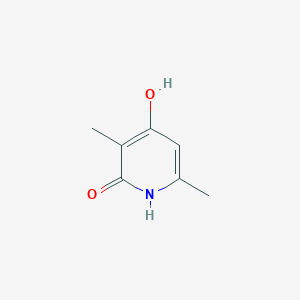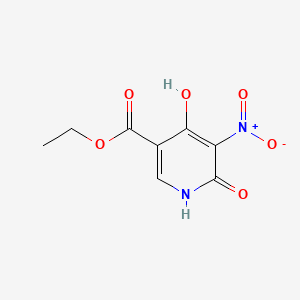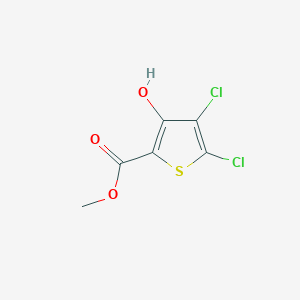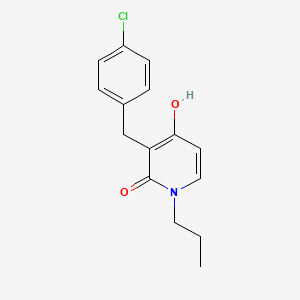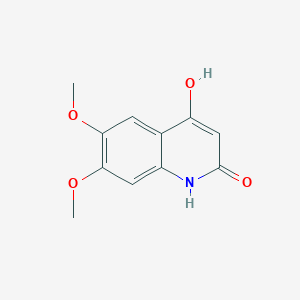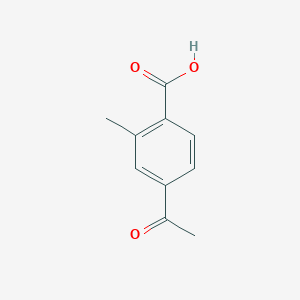
4-Acetyl-2-methylbenzoic acid
Vue d'ensemble
Description
4-Acetyl-2-methylbenzoic acid is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 . It is used as an intermediate in organic synthesis and pharmaceutical development, primarily in laboratory research and chemical production processes .
Synthesis Analysis
The synthesis of 4-acetyl-2-methylbenzoic acid involves several steps. One method involves refluxing 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether for 5 hours at 80°C, using palladium acetate as a catalyst . Another method involves reacting 3-methyl-4-cyanoacetophenone with trifluoroacetic acid at 60°C for 12 hours .Molecular Structure Analysis
The InChI key for 4-acetyl-2-methylbenzoic acid is QGXDUDDPMXVLOO-UHFFFAOYSA-N . The SMILES representation is C(O)(=O)C1=CC=C(C©=O)C=C1C .Chemical Reactions Analysis
The chemical reactions involving 4-acetyl-2-methylbenzoic acid are primarily associated with its synthesis. For example, 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether undergo a reaction in the presence of palladium acetate to yield 4-acetyl-2-methylbenzoic acid .Physical And Chemical Properties Analysis
4-Acetyl-2-methylbenzoic acid has a predicted boiling point of 352.7±30.0 °C and a predicted density of 1.189±0.06 g/cm3 . It has a predicted pKa of 3.25±0.25 and a LogP of -2.5-0.14 at 20℃ and pH5-8.9 . The surface tension is 63.7mN/m at 860mg/L and 20℃ .Applications De Recherche Scientifique
Solubility and Thermodynamic Properties
Solubility in Organic Solvents : The solubility of compounds similar to 4-Acetyl-2-methylbenzoic acid, such as 4-methylbenzoic acid, has been extensively studied in various organic solvents. These studies provide crucial insights for industrial applications involving purification processes and solvent selection (Li, Liu, & Wang, 2001), (Hu, Liu, Yang, Yin, & Liu, 2014).
Thermodynamic Modeling : Research on compounds like 4-methylbenzoic acid includes developing thermodynamic models for solid-liquid equilibrium in different solvents. Such models are essential for predicting solubility and designing efficient industrial processes (Yang, Li, & Wu, 2017).
Analytical Methods Development
- HPLC-MS/MS Analysis : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the analysis of compounds like 4-hydroxybenzoic acid and its esters, highlighting the importance of sensitive analytical techniques in detecting such compounds in various matrices (Cao, Liu, Zhang, Xi, & Li, 2013).
Biochemical Applications
Biodegradation Studies : The biodegradation of phenolic compounds, which includes derivatives of benzoic acid, has been studied using bioelectrochemical systems. This research is significant for understanding the environmental impact and potential bioremediation strategies for such compounds (Hedbávná, Rolfe, Huang, & Thornton, 2016).
Antiproliferative and Proapoptotic Activities : Studies have shown that derivatives of 4-hydroxybenzoic acid possess anticancer properties, suggesting potential applications in cancer therapy (Seidel, Schnekenburger, Dicato, & Diederich, 2014).
Synthesis and Chemical Reactions
Synthesis of Derivatives : The synthesis of various chemical derivatives involving benzoic acid and its methylated forms has been explored, illustrating the versatility of these compounds in creating diverse chemical structures with potential applications in pharmaceuticals and other industries (Chen, Lin, & Qin, 2004), (Koçyiğit-Kaymakçıoğlu, Oruç-Emre, Ünsalan, Tabanca, & Khan, 2012).
Kinetics of Synthesis : The kinetics of synthesizing derivatives of benzoic acid, such as 4-acetoxybenzoic acid, have been studied to understand the reaction mechanisms and optimize production processes (Vora, Biernacki, Crouse, & Swartling, 2003).
Applications in Material Science
- Coordination Polymers : Research has been conducted on creating coordination polymers using benzoic acid derivatives. These polymers have potential applications in material science due to their unique structural and functional properties (Pedireddi & Varughese, 2004).
Safety And Hazards
The safety symbols for 4-acetyl-2-methylbenzoic acid according to the Globally Harmonized System (GHS) include GHS07, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
4-acetyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXDUDDPMXVLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-methylbenzoic acid | |
CAS RN |
55860-35-0 | |
| Record name | 4-acetyl-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

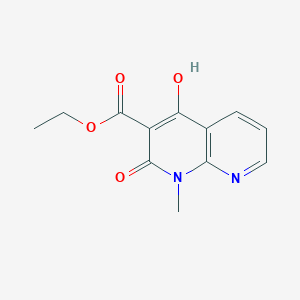
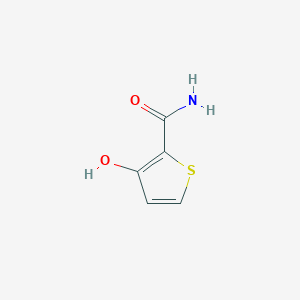
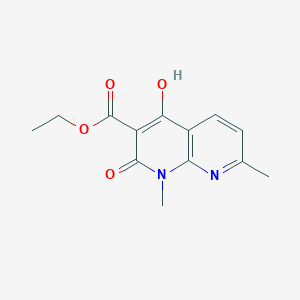
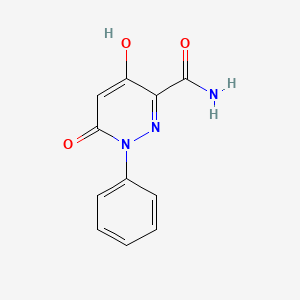
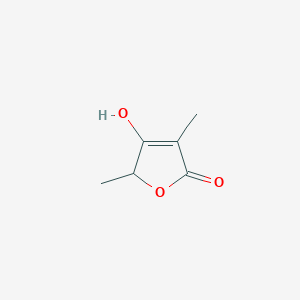
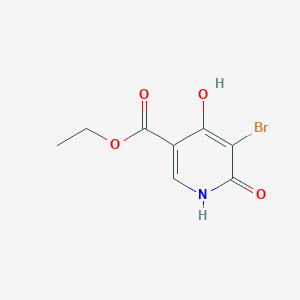
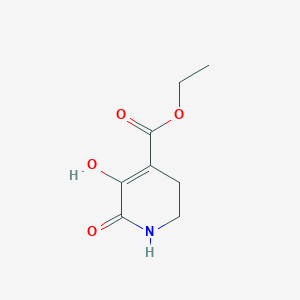
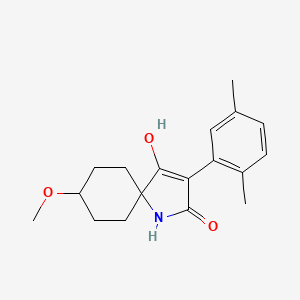
![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)
